Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) is a bicyclic compound characterized by its unique structural configuration, which includes a ketone functional group. The compound is identified by its Chemical Abstracts Service number 228113-75-5 and has a molecular formula of C_{11}H_{16}O, with a molecular weight of approximately 164.24 g/mol. This compound is classified under organic compounds, specifically as a ketone derivative due to the presence of the ethanone functional group.
The synthesis of Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) typically involves several steps:
Technical details regarding specific reagents and conditions used in these reactions can vary widely based on the desired purity and yield.
The molecular structure of Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) can be represented through various structural formulas:
The structural representation includes a bicyclic framework with specific stereochemistry at the 1R and 5S positions, which is critical for its biological activity.
Property | Value |
---|---|
CAS Number | 228113-75-5 |
InChI Key | [specific key not provided] |
Canonical SMILES | CC(=O)C1=C(C[C@@H]2[C@H]1C2(C)C)N |
Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) participates in various chemical reactions:
These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.
The mechanism of action for Ethanone involves its interaction with biological targets through its functional groups:
Data on specific interactions and pathways are still being explored in research settings to fully understand its biological implications.
Ethanone exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for determining its handling and storage requirements in laboratory settings.
Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) has several applications in scientific research:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2